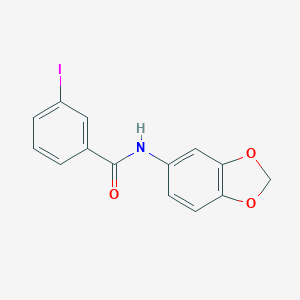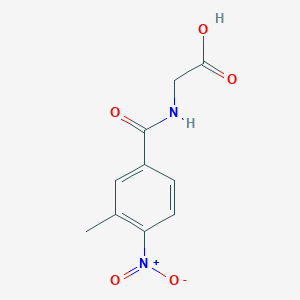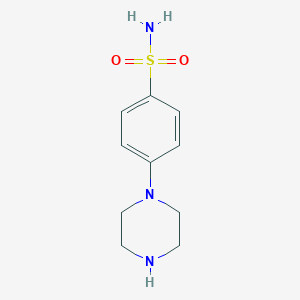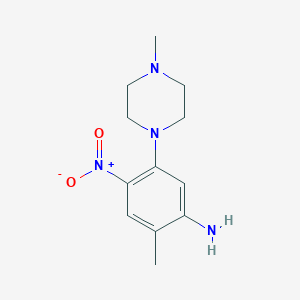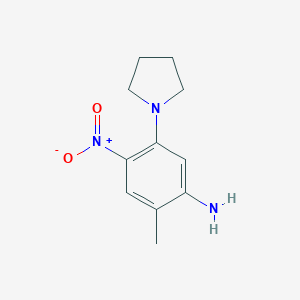![molecular formula C14H17NO5 B187796 (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine CAS No. 16697-52-2](/img/structure/B187796.png)
(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. This compound is a derivative of hydroxylamine, which has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
生化学的および生理学的効果
Studies have shown that (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine has a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce viral replication. In addition, it has been suggested to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine is that it is a relatively stable compound that can be easily synthesized. However, one of the limitations is that it is not very soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are a number of potential future directions for research on (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
合成法
The synthesis method of (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine involves the reaction of hydroxylamine with a substituted benzaldehyde in the presence of an acid catalyst. The resulting product is a yellow solid that is soluble in organic solvents.
科学的研究の応用
(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been suggested to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
16697-52-2 |
|---|---|
製品名 |
(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine |
分子式 |
C14H17NO5 |
分子量 |
279.29 g/mol |
IUPAC名 |
(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine |
InChI |
InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3/b15-10+ |
InChIキー |
ZVPSUEFQWUNIMY-XNTDXEJSSA-N |
異性体SMILES |
COC1C/C(=N\O)/C2C(O1)COC(O2)C3=CC=CC=C3 |
SMILES |
COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3 |
正規SMILES |
COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3 |
その他のCAS番号 |
16697-52-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



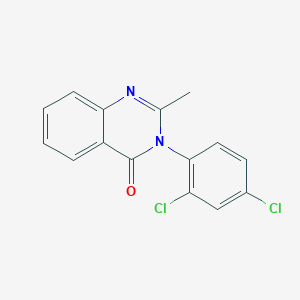
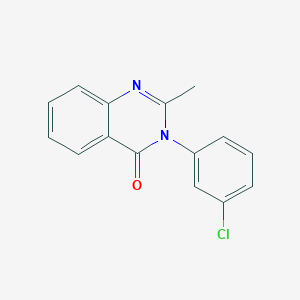


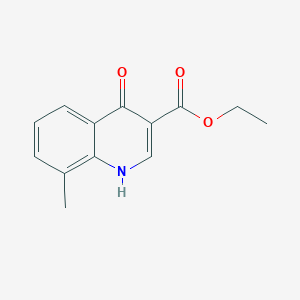

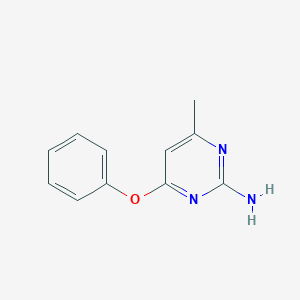
![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
